molecular formula C13H16N2O B13888352 2-(Piperidin-4-yloxymethyl)benzonitrile

2-(Piperidin-4-yloxymethyl)benzonitrile

Cat. No.: B13888352
M. Wt: 216.28 g/mol
InChI Key: UKWDYIJEOYALGD-UHFFFAOYSA-N
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Description

2-(Piperidin-4-yloxymethyl)benzonitrile is a heterocyclic compound featuring a benzonitrile core substituted at the 2-position with a piperidin-4-yloxymethyl group. This structure combines aromatic nitrile functionality with a piperidine ring linked via an oxygen-methylene bridge.

Properties

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

2-(piperidin-4-yloxymethyl)benzonitrile

InChI

InChI=1S/C13H16N2O/c14-9-11-3-1-2-4-12(11)10-16-13-5-7-15-8-6-13/h1-4,13,15H,5-8,10H2

InChI Key

UKWDYIJEOYALGD-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1OCC2=CC=CC=C2C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-4-yloxymethyl)benzonitrile typically involves the reaction of 4-piperidinemethanol with benzonitrile under specific conditions. One common method includes the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, can be implemented to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-4-yloxymethyl)benzonitrile can undergo various types of chemical reactions, including:

    Oxidation: The piperidine ring can be oxidized to form N-oxides.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The methylene bridge can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents are commonly used.

Major Products Formed

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Primary amines from the nitrile group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Piperidin-4-yloxymethyl)benzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Piperidin-4-yloxymethyl)benzonitrile largely depends on its interaction with biological targets. The piperidine ring can interact with various receptors and enzymes, potentially inhibiting their activity. The benzonitrile group can also participate in binding interactions, contributing to the compound’s overall biological activity. Molecular docking studies have shown that such compounds can fit into the active sites of enzymes, blocking their function and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 2-(Piperidin-4-yloxymethyl)benzonitrile, highlighting differences in substituents, functional groups, and applications:

Compound Name Substituent Position & Functional Groups Key Structural Differences Applications/Notes References
4-(4-Hydroxypiperidin-4-yl)benzonitrile Piperidin-4-yl group at 4-position; hydroxyl on piperidine Hydroxyl group enhances polarity R&D use; potential metabolic studies
4-(Piperidin-4-ylmethyl)benzonitrile HCl Piperidin-4-ylmethyl group at 4-position; hydrochloride salt Methylene linker vs. oxymethyl; improved solubility Pharmaceutical intermediate
4-(Piperidin-4-yloxy)benzonitrile HCl Piperidin-4-yloxy group at 4-position; hydrochloride salt Ether linkage at 4-position vs. 2-position Intermediate for bioactive molecules
5-Amino-2-(piperidin-1-yl)benzonitrile Piperidin-1-yl group at 2-position; amino group at 5-position Amino substitution alters electronic properties Likely precursor for kinase inhibitors
2-((4-Ethylphenoxy)methyl)benzonitrile 4-Ethylphenoxymethyl group at 2-position Phenoxy vs. piperidine substitution Research chemical; structural diversity studies

Detailed Structural and Functional Analysis

Positional Isomerism and Pharmacological Implications

  • This compound vs. 4-(Piperidin-4-yloxy)benzonitrile HCl :
    The substitution position (2- vs. 4-) on the benzonitrile ring significantly impacts steric and electronic interactions. For example, 4-substituted analogs (e.g., 4-(Piperidin-4-yloxy)benzonitrile HCl) may exhibit better binding to flat aromatic pockets in enzymes due to reduced steric hindrance, whereas 2-substituted derivatives like the target compound could favor interactions with deeper hydrophobic pockets .

Functional Group Modifications

  • Hydroxyl vs.
  • Methylene vs. Oxygen Linkers :
    Compounds with methylene linkers (e.g., 4-(Piperidin-4-ylmethyl)benzonitrile HCl) exhibit greater conformational flexibility, which may enhance off-target interactions, while oxygen linkers (as in the target compound) impose rigidity, favoring selective binding .

Salt Forms and Solubility

Hydrochloride salts (e.g., 4-(Piperidin-4-ylmethyl)benzonitrile HCl) demonstrate enhanced aqueous solubility compared to free bases, making them preferable for formulation in preclinical studies . However, the target compound’s neutral form may offer advantages in lipophilic environments, such as membrane permeability.

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